molecular formula C11H17F3O B14127071 1,1,1-Trifluoroundec-10-en-2-one

1,1,1-Trifluoroundec-10-en-2-one

Cat. No.: B14127071
M. Wt: 222.25 g/mol
InChI Key: UNKVGJRTMUVHAH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroundec-10-en-2-one is an organic compound with the molecular formula C11H17F3O. It is a yellow to colorless oil with a boiling point of 60-62°C at 1.5 mmHg . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoroundec-10-en-2-one typically involves the introduction of a trifluoromethyl group into an organic substrate. One common method is the reaction of an appropriate alkene with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often employs continuous synthesis methods. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method is efficient, reduces product loss, and enhances safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoroundec-10-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoroundec-10-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoroundec-10-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways. This interaction can lead to changes in enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoroundec-10-en-2-one is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities .

Properties

Molecular Formula

C11H17F3O

Molecular Weight

222.25 g/mol

IUPAC Name

1,1,1-trifluoroundec-10-en-2-one

InChI

InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2H,1,3-9H2

InChI Key

UNKVGJRTMUVHAH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

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